molecular formula C11H12N2O3S B12582763 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one

Cat. No.: B12582763
M. Wt: 252.29 g/mol
InChI Key: FBLZOUKCNYOBPV-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one is a heterocyclic compound that features a thiazole ring substituted with an amino group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenylthiazole
  • 2-Amino-5-(4-methoxyphenyl)thiazole
  • 2-Amino-5-(3,4-dimethoxyphenyl)thiazole

Uniqueness

2-Amino-5-(2,5-dimethoxyphenyl)thiazole-4(5H)-one is unique due to the presence of the 2,5-dimethoxyphenyl group, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4-one

InChI

InChI=1S/C11H12N2O3S/c1-15-6-3-4-8(16-2)7(5-6)9-10(14)13-11(12)17-9/h3-5,9H,1-2H3,(H2,12,13,14)

InChI Key

FBLZOUKCNYOBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=O)N=C(S2)N

Origin of Product

United States

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